molecular formula C18H18BrClN2O3S B5042241 N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

Cat. No.: B5042241
M. Wt: 457.8 g/mol
InChI Key: YETOPPSVDWINFX-UHFFFAOYSA-N
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Description

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of the bromine atom to the benzyl group.

    Sulfonylation: Addition of the sulfonyl group to the chlorophenyl ring.

    Amidation: Formation of the glycinamide moiety through amidation reactions.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3S/c1-2-11-21-18(23)13-22(12-14-3-5-15(19)6-4-14)26(24,25)17-9-7-16(20)8-10-17/h2-10H,1,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOPPSVDWINFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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